Technical Guide: Comprehensive Structural Analysis of 1-(4-methoxyphenyl)-2-phenyl-1H-indole
Technical Guide: Comprehensive Structural Analysis of 1-(4-methoxyphenyl)-2-phenyl-1H-indole
Introduction
The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] The functionalization of the indole ring at the N-1 and C-2 positions, as seen in 1-(4-methoxyphenyl)-2-phenyl-1H-indole, creates a class of molecules with diverse therapeutic potential, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[2] A rigorous and unambiguous determination of the molecular structure is the foundational step in any drug discovery or materials development pipeline, ensuring that all subsequent biological and physical data are correctly attributed.
This guide provides an in-depth, multi-technique approach to the complete structural elucidation of 1-(4-methoxyphenyl)-2-phenyl-1H-indole. As a Senior Application Scientist, my objective is not merely to present data, but to articulate the underlying scientific rationale for each analytical choice and to construct a self-validating workflow. We will explore the synthesis of the target molecule and then apply a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to build a cohesive and irrefutable structural model.
Contextual Framework: Synthesis of the Target Compound
Before any analysis can be performed, the molecule must be synthesized. The choice of synthetic route provides the first piece of evidence for the expected structure. The synthesis of N-arylindoles can be broadly approached via classical methods or modern cross-coupling strategies.
Synthetic Pathways
Two highly reliable methods for constructing the 1,2-disubstituted indole core are the Fischer Indole Synthesis and the Buchwald-Hartwig Amination.
-
Fischer Indole Synthesis : This classical method involves the acid-catalyzed reaction of an appropriate arylhydrazine with a ketone.[3][4] For the target molecule, this would involve the reaction of 1-(4-methoxyphenyl)hydrazine with 2-phenylacetaldehyde or a derivative thereof. The reaction proceeds through a hydrazone intermediate, followed by a[5][5]-sigmatropic rearrangement to form the indole ring.[6] While robust, this method can sometimes lack regioselectivity with unsymmetrical ketones.[4]
-
Buchwald-Hartwig Amination : This modern, palladium-catalyzed cross-coupling reaction offers a more modular and often milder route.[7][8] A typical approach would involve the N-arylation of 2-phenylindole with a 4-methoxy-substituted aryl halide (e.g., 4-bromoanisole). This method is highly valued for its broad substrate scope and functional group tolerance, often providing higher yields and cleaner reactions than traditional methods.[9][10]
The specific pathway chosen by the synthetic chemist provides a strong hypothesis for the final structure, which we will then systematically confirm.
General Synthesis Protocol (Buchwald-Hartwig Example)
The following protocol is an example of a robust method for synthesizing the title compound, establishing the basis for our analytical investigation.
Protocol: Palladium-Catalyzed N-Arylation of 2-Phenylindole
-
To an oven-dried Schlenk flask, add 2-phenylindole (1.0 equiv.), 4-bromoanisole (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% XPhos).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield 1-(4-methoxyphenyl)-2-phenyl-1H-indole.
This synthetic product is now ready for rigorous structural analysis.
Core Structural Elucidation: A Multi-Spectroscopic Approach
No single technique provides a complete structural picture. True analytical integrity is achieved by weaving together complementary data from NMR, MS, and IR spectroscopy.
Caption: Overall workflow for the synthesis and structural confirmation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and environment of atoms in an organic molecule. We will primarily use ¹H and ¹³C NMR.
2.1.1. Rationale and Causality
¹H NMR provides information on the number of different types of protons, their electronic environments (chemical shift), their neighboring protons (spin-spin coupling), and their relative quantities (integration). ¹³C NMR complements this by showing the number of unique carbon atoms and their chemical environments. For a molecule like 1-(4-methoxyphenyl)-2-phenyl-1H-indole, with multiple distinct aromatic regions, NMR is indispensable for confirming the substitution pattern.
2.1.2. Experimental Protocol: NMR Sample Preparation
The quality of an NMR spectrum is highly dependent on sample preparation.[11]
-
Weigh 5-15 mg of the purified compound into a clean, dry vial.[12][13]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample completely without having signals that obscure important regions of the spectrum.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[13] Avoid transferring any solid particulates.
-
The optimal sample height in the tube should be approximately 4-5 cm.[11]
-
Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.[14]
2.1.3. Predicted ¹H NMR Data and Interpretation
The structure contains 17 protons in distinct chemical environments. The aromatic region (approx. 6.5-8.0 ppm) will be complex, but predictable patterns emerge.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |
| ~ 7.70 | d | 1H | H-7 | Doublet, coupled to H-6. Deshielded by proximity to the indole nitrogen and ring current effects. |
| ~ 7.50 | m | 2H | Phenyl H-2', H-6' | Multiplet, ortho-protons on the C2-phenyl ring. |
| ~ 7.40 | m | 3H | Phenyl H-3', H-4', H-5' | Multiplet, meta- and para-protons on the C2-phenyl ring. |
| ~ 7.25 | d | 2H | Methoxy-phenyl H-2'', H-6'' | Doublet (AA'BB' system), ortho to the indole nitrogen linkage. |
| ~ 7.15 - 7.20 | m | 2H | H-4, H-5 | Overlapping multiplets from the indole core. |
| ~ 6.95 | d | 2H | Methoxy-phenyl H-3'', H-5'' | Doublet (AA'BB' system), ortho to the methoxy group. Shielded by the electron-donating OMe group. |
| ~ 6.65 | s | 1H | H-3 | Singlet, characteristic of the C3-proton in 2-substituted indoles. |
| 3.85 | s | 3H | -OCH₃ | Sharp singlet, characteristic of a methoxy group. |
Note: Chemical shifts are estimations based on analogous structures and general principles.[15][16][17] Multiplicity: s = singlet, d = doublet, m = multiplet.
Caption: Structure of 1-(4-methoxyphenyl)-2-phenyl-1H-indole with key proton environments.
2.1.4. Predicted ¹³C NMR Data and Interpretation
The molecule has 21 carbon atoms. Due to symmetry in the para-substituted rings, we expect to see 17 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |
| ~ 159.0 | C-4'' | Quaternary carbon attached to the electron-donating OMe group, highly shielded. |
| ~ 141.0 | C-2 | Quaternary carbon of the indole ring, deshielded by attachment to nitrogen and the phenyl group. |
| ~ 137.5 | C-7a | Quaternary carbon at the indole ring fusion. |
| ~ 133.0 | C-1' | Quaternary carbon of the C2-phenyl ring attached to the indole. |
| ~ 131.0 | C-1'' | Quaternary carbon of the N-phenyl ring attached to the indole nitrogen. |
| ~ 129.0 - 128.0 | C-2', C-6', C-3', C-5', C-4' | Carbons of the C2-phenyl ring. |
| ~ 128.5 | C-3a | Quaternary carbon at the indole ring fusion. |
| ~ 127.0 | C-2'', C-6'' | Carbons ortho to the indole nitrogen linkage. |
| ~ 122.0 - 120.0 | C-4, C-5, C-6 | Carbons of the indole benzo-fused ring. |
| ~ 115.0 | C-3'', C-5'' | Carbons ortho to the OMe group, shielded. |
| ~ 110.0 | C-7 | Carbon of the indole benzo-fused ring. |
| ~ 103.0 | C-3 | Carbon at position 3 of the indole ring, typically upfield. |
| ~ 55.5 | -OCH₃ | Characteristic chemical shift for a methoxy carbon. |
Note: These are predicted values. 2D NMR techniques like HSQC and HMBC would be required for definitive assignment.[18][19][20][21]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation, corroborates the connectivity of the molecular structure.
2.2.1. Rationale and Causality
High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of precision (typically <5 ppm error), allowing for the unambiguous determination of the molecular formula. Electron Ionization (EI) MS will cause the molecule to fragment in a predictable way, providing a "fingerprint" that supports the proposed structure.[22][23]
2.2.2. Experimental Protocol: HRMS (ESI)
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample directly into the Electrospray Ionization (ESI) source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).
-
Acquire the spectrum in positive ion mode. The molecule is expected to form a protonated molecular ion [M+H]⁺.
2.2.3. Predicted Data and Interpretation
-
Molecular Formula : C₂₁H₁₇NO
-
Exact Mass : 299.1310
-
Expected HRMS (ESI+) ion : [M+H]⁺ = 300.1383
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Rationale |
| 299 | [C₂₁H₁₇NO]⁺˙ | Molecular ion (M⁺˙) peak in EI-MS. |
| 284 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 192 | [M - C₇H₇O]⁺ | Cleavage of the N-C bond, losing the methoxyphenyl group. Fragment corresponds to [2-phenylindole]⁺. |
| 165 | [C₁₃H₉]⁺ | Loss of HCN from the 2-phenylindole fragment. |
| 107 | [C₇H₇O]⁺ | The 4-methoxyphenyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
The fragmentation pattern provides a puzzle-piece validation of the constituent parts of the molecule: the 2-phenylindole core and the N-(4-methoxyphenyl) substituent.[1][24]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups based on their vibrational frequencies.
2.3.1. Rationale and Causality
Each type of bond (e.g., C-H, C=C, C-O) vibrates at a characteristic frequency when it absorbs infrared radiation.[25][26] For our target molecule, IR can quickly confirm the presence of aromatic C-H bonds, the C-O ether linkage, and the overall aromatic nature of the scaffold, while importantly confirming the absence of an N-H bond, which would be present in the 2-phenylindole starting material.[27][28]
2.3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Place a small amount of the solid, purified sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
2.3.3. Predicted Data and Interpretation
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3100-3000 | C-H Stretch | Aromatic | Confirms the presence of sp² C-H bonds on the aromatic rings. |
| 2960-2850 | C-H Stretch | -OCH₃ | Confirms the presence of the sp³ C-H bonds of the methyl group. |
| ~1610, ~1510, ~1460 | C=C Stretch | Aromatic Ring | Characteristic "skeletal" vibrations of the indole and phenyl rings. |
| ~1250 | C-O Stretch | Aryl Ether | Strong, characteristic stretch confirming the C-O-C ether linkage. |
| ~830 | C-H Bend | p-disubstituted ring | Out-of-plane bending confirms the 1,4-disubstitution pattern on the methoxyphenyl ring. |
| Absence ~3400 | N-H Stretch | Indole N-H | The absence of a peak in this region is critical evidence for successful N-arylation. |
Conclusion: A Unified Structural Assignment
By integrating the data from these orthogonal analytical techniques, we can assign the structure of 1-(4-methoxyphenyl)-2-phenyl-1H-indole with a high degree of confidence.
-
Synthesis provides the foundational hypothesis for the molecule's identity.
-
Mass Spectrometry confirms the precise molecular formula (C₂₁H₁₇NO) and shows fragmentation consistent with the proposed connectivity.
-
IR Spectroscopy verifies the presence of the key functional groups (aromatic rings, aryl ether) and, crucially, confirms the absence of the N-H starting material.
-
NMR Spectroscopy provides the definitive proof of structure, detailing the exact proton and carbon framework, confirming the 1,2-disubstitution of the indole core and the 1,4-disubstitution of the N-aryl ring.
This systematic, evidence-based workflow ensures the scientific integrity of the structural assignment, a critical prerequisite for any further research or development involving this promising class of compounds.
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